Product packaging for 5-Fluorothiazol-2-amine hydrochloride(Cat. No.:CAS No. 745053-64-9)

5-Fluorothiazol-2-amine hydrochloride

Cat. No.: B1314805
CAS No.: 745053-64-9
M. Wt: 154.59 g/mol
InChI Key: HUXNGTYNEWXYDM-UHFFFAOYSA-N
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Description

5-Fluorothiazol-2-amine hydrochloride ( 745053-64-9) is a high-purity fluorinated heterocyclic building block of molecular formula C 3 H 4 ClFN 2 S and molecular weight 154.59 g/mol . Supplied as a white to off-white crystalline powder , this compound is characterized by a melting point of 138-143 °C . Its hydrochloride salt form enhances stability and solubility, making it a versatile intermediate for synthetic chemistry . This compound serves as a critical precursor in medicinal chemistry for the synthesis of novel pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators targeting infectious diseases and metabolic disorders . Its unique thiazole core, functionalized with a fluorine atom and an amine group, is also valuable in agrochemical research for developing compounds with pesticidal and herbicidal properties . Furthermore, it finds applications in material science for the creation of functionalized polymers and coatings . Handling and Safety: This reagent is classified with the signal word "Warning" and carries hazard statements H302, H312, H315, H319, H332, and H335, indicating that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation . Safe handling requires the use of personal protective equipment and operating only in a well-ventilated area . For storage, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place, ideally under an inert atmosphere (nitrogen or argon) at 2-8°C . Disclaimer: This product is intended and sold for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or animal use. Buyers assume full responsibility for ensuring all handling and usage comply with their local and applicable laws and regulations .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4ClFN2S B1314805 5-Fluorothiazol-2-amine hydrochloride CAS No. 745053-64-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FN2S.ClH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXNGTYNEWXYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474496
Record name 5-fluorothiazol-2-amine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745053-64-9
Record name 5-fluorothiazol-2-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1,3-thiazol-2-amine hydrochloride
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Synthetic Methodologies and Process Research for 5 Fluorothiazol 2 Amine Hydrochloride

Established Synthetic Routes for 5-Fluorothiazol-2-amine (B1311622) Hydrochloride

Established methods for the synthesis of 5-Fluorothiazol-2-amine hydrochloride primarily involve the use of 2-aminothiazole (B372263) precursors and subsequent fluorination. These routes have been optimized for practicality and large-scale applications.

Fluorination Strategies Employing N-Fluorobenzenesulfonimide (NFSi) and Related Reagents

A critical step in the synthesis is the introduction of the fluorine atom at the 5-position of the thiazole (B1198619) ring. N-Fluorobenzenesulfonimide (NFSi) has emerged as a key reagent for this transformation. acs.orgresearchgate.net The process typically involves the dilithiation of a protected 2-aminothiazole, such as 2-tert-butoxycarbonylaminothiazole, followed by reaction with NFSi to introduce the fluorine atom. acs.org NFSi is an electrophilic fluorinating agent that has been successfully used in the fluorination of various heterocyclic compounds. researchgate.netorganic-chemistry.orgelsevierpure.com Research has shown that reaction conditions, such as solvent and temperature, can influence the selectivity of the fluorination, leading to either monofluorination or, in some cases, trifluorination of the thiazole ring. researchgate.net

Practical and Large-Scale Synthesis Approaches

A significant achievement in the synthesis of this compound has been the development of a practical and scalable process. One reported method avoids chromatographic purification, a crucial factor for large-scale industrial production, and has been successfully employed to prepare multikilogram quantities of the compound. acs.org This practical approach, starting from 2-aminothiazole, demonstrates the feasibility of producing this important intermediate in significant amounts. acs.org

Novel Methodologies for Thiazole Ring Construction and Functionalization

Beyond the established routes, research continues to explore novel methods for constructing and functionalizing the thiazole ring, with a focus on improving efficiency and selectivity.

Regioselective Fluorination Techniques

Regioselectivity is a key challenge in the synthesis of substituted thiazoles. Novel techniques are being explored to control the position of fluorination on the thiazole ring. While direct fluorination of 2,5-diarylthiazoles with NFSi can lead to 4-fluorothiazoles, the conditions can be modulated to achieve selective monofluorination. researchgate.net For instance, using bromobenzene (B47551) as a solvent at high temperatures favors monofluorination. researchgate.net The development of such regioselective methods is crucial for the synthesis of specifically substituted fluorinated thiazoles.

Phosphonation of Thiazole Rings

The introduction of phosphonate (B1237965) groups into heterocyclic rings is an area of growing interest due to the potential applications of the resulting compounds. While specific examples of the phosphonation of 5-Fluorothiazol-2-amine are not detailed in the provided context, the phosphonation of related thiazole structures has been investigated. researchgate.net This functionalization opens up possibilities for creating new derivatives with potentially unique chemical and biological properties. The synthesis of phosphonate-substituted heterocycles is an active area of research, with various methods being developed for the formation of C-P bonds. researchgate.net

Transition Metal-Catalyzed Coupling Reactions in Thiazole Synthesis

The construction and functionalization of the thiazole ring, a core component of many pharmacologically active molecules, has been significantly advanced by the application of transition metal-catalyzed cross-coupling reactions. globalresearchonline.net These methods provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often with high efficiency and selectivity. Several key reactions are instrumental in this field.

Palladium and nickel catalysts are frequently employed in reactions such as Suzuki-Miyaura, Stille, and Negishi couplings. jocpr.com These reactions typically involve coupling an organometallic thiazole reagent with an aryl or alkyl halide. For instance, the Suzuki-Miyaura coupling uses thiazole boronic acids or esters, while the Stille coupling utilizes thiazole stannanes.

More recent advancements focus on the direct C-H activation and functionalization of the thiazole ring, which avoids the need for pre-functionalized starting materials, thus offering a more atom-economical approach. Palladium-catalyzed direct arylation of azoles with aromatic halides is a notable example. jocpr.com The choice of metal catalyst can profoundly influence the regioselectivity of the reaction. For instance, in the direct arylation of imidazo[2,1-b]thiazole, palladium catalysts tend to facilitate substitution at the most nucleophilic positions, whereas copper(I) salts can switch the selectivity to the most acidic C-H bonds.

The following table summarizes common transition metal-catalyzed coupling reactions utilized in the functionalization of thiazole rings:

Reaction NameThiazole ReagentCoupling PartnerTypical Catalyst
Suzuki-Miyaura Thiazole boronic acid/esterAryl/alkyl halidePd(0)/Pd(II)
Stille Thiazole stannaneAryl/alkyl halidePd(0)/Pd(II)
Negishi Thiazole organozincAryl/alkyl halidePd(0)/Ni(II)
Heck HalothiazoleAlkenePd(0)/Pd(II)
Sonogashira HalothiazoleTerminal alkynePd(0)/Cu(I)

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The efficient synthesis of this compound is highly dependent on the careful optimization of reaction parameters to maximize yield and purity. While many synthetic routes to 2-aminothiazole derivatives suffer from drawbacks like harsh conditions or low yields, targeted process research can mitigate these issues. jocpr.com

A documented synthesis of this compound starts from 2-Amino-thiazole-5-carboxylic acid. chemicalbook.com In this multi-stage process, the choice of reagents, solvents, and reaction time is critical for achieving a satisfactory yield. The initial step involves suspending the starting material with potassium phosphate (B84403) in a mixed solvent system of methanol, 1,4-dioxane, and toluene (B28343). chemicalbook.com This is followed by fluorination using an electrophilic fluorine source, 1-(chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate (B81430) (F-TEDA). The reaction is then acidified with hydrogen chloride to produce the final hydrochloride salt. chemicalbook.com This specific procedure reported a yield of 69%. chemicalbook.com

Optimizing such a synthesis involves systematically evaluating variables. Key parameters that are typically adjusted to enhance yield include:

Catalyst/Reagent Loading: The stoichiometry of the fluorinating agent (F-TEDA) and the base (potassium phosphate) is crucial.

Solvent System: The ratio of methanol, dioxane, and toluene can affect the solubility of reactants and intermediates, thereby influencing reaction rates.

Temperature: Conducting the reaction at a controlled temperature (e.g., 20°C) is necessary to prevent side reactions. chemicalbook.com

Reaction Time: The duration of each stage, from the initial stirring with the base to the final fluorination, must be sufficient for the reaction to go to completion without product degradation. chemicalbook.com

The table below illustrates a hypothetical optimization study for a related 2-aminothiazole synthesis, demonstrating how systematic changes can impact the final product yield.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DioxaneK2CO3801265
2DMFNaHCO3801272
3AcetonitrileTEA602458
4DMFK2CO3100885
5TolueneCs2CO3901078

Stereoselective Synthesis and Chiral Modifications in Thiazole Chemistry

Stereoselectivity is a critical consideration in the synthesis of complex molecules, as the spatial arrangement of atoms can dictate biological activity. In thiazole chemistry, achieving control over stereochemistry allows for the creation of specific isomers with desired therapeutic properties. nih.gov

While this compound itself is not a chiral molecule, the principles of stereoselective synthesis are broadly applicable to the creation of more complex, chiral thiazole derivatives. nih.gov An example of this is the stereoselective synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene) acetate. nih.gov In this synthesis, the specific geometry around the exocyclic double bond (the Z-isomer) is controlled. Such control is often achieved through the careful selection of starting materials, reagents, and reaction conditions that favor the formation of one stereoisomer over another.

Dehydrogenation of chiral thiazolidine (B150603) precursors is another strategy to synthesize chiral thiazoles. For instance, reacting cystine methyl ester with a chiral aldehyde can produce a thiazolidine intermediate. ijper.org Subsequent dehydrogenation using catalysts like manganese (IV) oxide or copper (II) bromide can then yield the corresponding chiral thiazole. ijper.org These methods are essential for building libraries of enantiomerically pure compounds for drug discovery and development. nih.gov

Derivatization and Chemical Modification Studies of 5 Fluorothiazol 2 Amine Hydrochloride

Strategies for Amine Functionalization

The primary amino group at the 2-position of the thiazole (B1198619) ring is a key site for chemical modification. Its nucleophilic character enables reactions with various electrophiles, leading to a diverse array of derivatives.

Acylation Reactions

Acylation of the 2-amino group is a common strategy to introduce a variety of substituents. This is typically achieved by reacting 5-Fluorothiazol-2-amine (B1311622) with acylating agents such as acyl chlorides or anhydrides. For instance, the reaction with acetyl chloride in a suitable solvent like dry acetone (B3395972) can yield N-(5-fluorothiazol-2-yl)acetamide. nih.gov Similarly, benzoyl chloride can be used to introduce a benzoyl group, forming N-(5-fluorothiazol-2-yl)benzamide. japsonline.com These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting N-acylated products can exhibit altered electronic properties and biological activities compared to the parent amine.

Alkylation Reactions

N-alkylation of 5-Fluorothiazol-2-amine introduces alkyl groups to the amino moiety. This can be accomplished through nucleophilic substitution reactions with alkyl halides. wikipedia.orgresearchgate.netresearchgate.net However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com The product amine is often more nucleophilic than the starting amine, promoting further reaction. masterorganicchemistry.com To achieve selective mono-alkylation, careful control of reaction conditions, stoichiometry, and the use of protecting group strategies may be necessary. Alternative methods like reductive amination, though not a direct alkylation with alkyl halides, offer a more controlled approach to synthesizing secondary and tertiary amines.

Reaction TypeReagent ExampleProduct TypeKey Considerations
AcylationAcetyl Chloride, Acetic Anhydride, Benzoyl ChlorideN-acyl-5-fluorothiazol-2-aminesOften requires a base to neutralize HCl byproduct.
AlkylationAlkyl Halides (e.g., Methyl Iodide, Benzyl Bromide)N-alkyl-5-fluorothiazol-2-amines (secondary, tertiary, quaternary)Risk of overalkylation; control of stoichiometry is crucial for selectivity.

Substituted Amides

The synthesis of substituted amides from 5-Fluorothiazol-2-amine hydrochloride can be readily achieved through coupling reactions with carboxylic acids. A common method involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid for nucleophilic attack by the amine. mdpi.com This approach is widely used in peptide synthesis and is applicable to a broad range of carboxylic acids, allowing for the introduction of diverse functionalities. For example, reacting 5-Fluorothiazol-2-amine with a substituted benzoic acid in the presence of DCC would yield the corresponding N-(5-fluorothiazol-2-yl)benzamide derivative.

Substituted Ureas

Substituted ureas are another important class of derivatives that can be synthesized from 5-Fluorothiazol-2-amine. The most direct method involves the reaction of the amine with an isocyanate. asianpubs.orgppublishing.orgresearchgate.netnih.gov The nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming a stable urea (B33335) linkage. This reaction is generally high-yielding and proceeds under mild conditions. By selecting different isocyanates (e.g., phenyl isocyanate, alkyl isocyanates), a wide variety of N,N'-substituted ureas can be prepared. These urea derivatives are of significant interest in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, which can facilitate interactions with biological targets.

Derivative TypeSynthetic StrategyKey ReagentsProduct Structure
Substituted AmideCarboxylic acid couplingCarboxylic acid (R-COOH), Coupling agent (e.g., DCC)5-F-Thiazol-NH-CO-R
Substituted UreaReaction with isocyanateIsocyanate (R-NCO)5-F-Thiazol-NH-CO-NH-R

The introduction of heteroaryl and aryl substituents at the 2-amino position leads to the formation of diarylamine-like structures, which are prevalent in many biologically active molecules. A powerful method for achieving this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orgnih.govwiley.comsemanticscholar.orgresearchgate.netyoutube.comnih.govnih.govresearchgate.net

In this reaction, this compound (or the corresponding free base) is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.org The choice of ligand is critical for the success of the reaction and can influence the reaction rate and substrate scope. wikipedia.org Commonly used ligands include bulky, electron-rich phosphines like XPhos and SPhos. youtube.com This methodology allows for the synthesis of a wide range of N-aryl and N-heteroaryl derivatives of 5-Fluorothiazol-2-amine, providing access to compounds that are difficult to synthesize using classical methods.

Synthesis of Hybrid Molecules Incorporating the 5-Fluorothiazol-2-amine Moiety

Hybrid molecules, which combine two or more pharmacophoric scaffolds in a single molecule, represent a promising strategy in drug discovery. The 5-Fluorothiazol-2-amine moiety can be incorporated into such hybrids to potentially enhance biological activity or modulate physicochemical properties.

One approach involves using derivatization strategies to link the 5-fluorothiazol-2-amine core to other heterocyclic systems. For example, after acylation with chloroacetyl chloride, the resulting intermediate can undergo nucleophilic substitution with various nucleophiles, including other heterocyclic amines or thiols, to create a larger, hybrid molecule. researchgate.netresearchgate.net In another example, 2-aminothiazoles have been appended to scaffolds like pyridine-piperazine and 5-methylisoxazoline to evaluate their antitumor activity. mdpi.com Furthermore, hybrid molecules connecting the 2-aminothiazole (B372263) scaffold to quinoxaline (B1680401) or thienothiophene moieties through a phenoxy-N-arylacetamide linker have been synthesized and investigated for their antibacterial properties. nih.gov These examples highlight the utility of the 2-aminothiazole nucleus as a building block for constructing complex and potentially bioactive hybrid molecules. researchgate.netarkat-usa.org

Chemo- and Regioselective Derivatization Approaches

In molecules with multiple reactive sites, achieving chemo- and regioselectivity during derivatization is crucial. 5-Fluorothiazol-2-amine itself presents two main sites for electrophilic attack: the exocyclic amino group and the thiazole ring. Generally, the 2-amino group is more nucleophilic and will preferentially react with electrophiles like acyl chlorides and isocyanates under standard conditions.

However, the reactivity of the thiazole ring, particularly at the C5 position, is a known feature of 2-aminothiazoles. Electrophilic aromatic substitution can occur at this position. With the 5-position blocked by a fluorine atom in the target compound, this typical pathway for ring functionalization is prevented, thus enhancing the chemoselectivity for reactions at the amino group.

In more complex derivatives of 5-Fluorothiazol-2-amine, where other functional groups are present, chemo- and regioselectivity become more nuanced. For instance, in a hybrid molecule containing another nucleophilic site, the relative reactivity of the 2-amino group versus the other site will depend on factors such as basicity, steric hindrance, and the specific reaction conditions employed. Careful selection of reagents, catalysts, and protecting groups is often necessary to direct the modification to the desired position.

Analytical Derivatization for Enhanced Detection and Characterization

For the analysis of this compound, particularly at low concentrations, analytical derivatization can be employed to enhance its detection and characterization by chromatographic methods like High-Performance Liquid Chromatography (HPLC). thermofisher.commdpi.com Since the parent compound may lack a strong chromophore or fluorophore, derivatization can introduce a tag that allows for highly sensitive UV-Visible or fluorescence detection (FLD). thermofisher.com

This is a common strategy for the analysis of primary and secondary amines. Several reagents are available for pre-column derivatization:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.comnih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce stable, fluorescent derivatives. thermofisher.com

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to yield intensely fluorescent sulfonamide adducts. nih.gov

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): A fluorogenic reagent used for the derivatization of amines. nih.gov

The choice of derivatizing agent depends on the analytical requirements, such as desired sensitivity and compatibility with the chromatographic system. squ.edu.om Derivatization not only improves detectability but can also enhance chromatographic separation and provide structural information through techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), where the mass of the derivative can confirm the identity of the analyte. nih.gov

Derivatizing AgentAbbreviationDetection MethodTarget Functional Group
o-PhthalaldehydeOPAFluorescencePrimary amines
9-Fluorenylmethyl ChloroformateFMOC-ClFluorescencePrimary and secondary amines
Dansyl ChlorideDNS-ClFluorescencePrimary and secondary amines
4-Fluoro-7-nitro-2,1,3-benzoxadiazoleNBD-FFluorescencePrimary and secondary amines

Biological Activity and Pharmacological Potential of 5 Fluorothiazol 2 Amine Hydrochloride Derivatives

Investigations into Therapeutic Applications and Potential Targets

The versatility of the thiazole (B1198619) nucleus allows for the development of derivatives targeting a diverse range of biological pathways. rjptonline.org Researchers have leveraged this structural motif to synthesize and evaluate novel compounds for numerous therapeutic applications.

Pharmaceutical intermediates are chemical compounds that serve as essential building blocks in the manufacture of active pharmaceutical ingredients (APIs). evonik.com Amino acids and their derivatives, for example, are valuable precursors for chiral substances and are used to produce a wide range of drugs. evonik.com While specific documentation detailing 5-Fluorothiazol-2-amine (B1311622) hydrochloride as a direct intermediate is specialized, the broader class of 2-aminothiazole (B372263) derivatives is crucial in synthetic organic chemistry.

The 2-aminothiazole core is a key starting material for creating more complex molecules. For instance, 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been synthesized as part of research into potent and selective antiproliferative agents. nih.govmdpi.com The synthesis process often involves reacting a 2-aminothiazole compound with other reagents to build the final, biologically active molecule. mdpi.comderpharmachemica.com This foundational role establishes compounds like 5-Fluorothiazol-2-amine hydrochloride as valuable intermediates in the discovery and development of new therapeutic agents.

Glucokinase (GK) is a critical enzyme that regulates blood glucose levels, making it an attractive target for the treatment of type 2 diabetes mellitus (T2DM). nih.govresearchgate.net Glucokinase activators (GKAs) are therapeutic agents that enhance the activity of this enzyme. nih.gov Thiazole derivatives have emerged as a promising class of compounds in the search for novel GKAs. ijpsjournal.com

A study focused on a series of newly synthesized thiazol-2-yl benzamide (B126) derivatives to assess their potential as GK activators. nih.govresearchgate.net The research involved in vitro enzymatic assays and in silico docking studies to determine the compounds' binding interactions with the allosteric site of the GK enzyme. nih.gov

Several synthesized molecules displayed significant in vitro GK activation. The findings from these studies suggest that thiazol-2-yl benzamide derivatives can serve as initial hits for developing new, effective, and orally bioavailable GK activators for managing type 2 diabetes. nih.govresearchgate.net

Table 1: In Vitro Glucokinase (GK) Activation by Thiazol-2-yl Benzamide Derivatives This table is representative of data found in the cited literature and is for illustrative purposes.

CompoundIn Vitro GK Activation (Activation Fold)
Compound 11.62
Compound 21.83
Compound 51.48
Compound 81.75
Data adapted from studies on thiazol-2-yl benzamide derivatives as glucokinase activators. nih.govresearchgate.net

Thiazolide analogues have been identified as a novel class of antiviral agents with a broad spectrum of activity. nih.govresearchgate.net Nitazoxanide (B1678950), the prototypical thiazolide, has demonstrated efficacy against anaerobic bacteria, parasites, and a range of viruses, including Hepatitis B virus (HBV) and Hepatitis C virus (HCV). nih.govnih.gov

Research has shown that thiazolides can potently inhibit HBV replication in cell culture models. nih.govnih.gov One study reported that 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide, a thiazolide analogue, is a potent and selective inhibitor of HBV replication with an EC50 value of 0.33 μM. nih.gov The antiviral mechanism of thiazolides is believed to be different from that of existing nucleoside analogues, suggesting they could be effective against drug-resistant viral mutants. nih.gov

Preliminary clinical studies have also shown evidence of efficacy for nitazoxanide in treating chronic hepatitis B. In one study, treatment resulted in a decrease in serum HBV DNA, and in some patients, a loss of HBeAg and HBsAg, which are key markers of the virus. researchgate.netnih.gov These findings highlight the potential of thiazolide-based compounds in the development of new therapies for chronic viral hepatitis. nih.govnih.gov

The thiazole scaffold is present in several well-known anti-inflammatory drugs, such as Meloxicam, underscoring its importance in this therapeutic area. nih.govfrontiersin.org Consequently, numerous studies have focused on synthesizing and evaluating new thiazole derivatives for their potential anti-inflammatory and analgesic (pain-relieving) properties. nih.govresearchgate.net

One study investigated a series of thiazole-substituted benzothiazole (B30560) derivatives and found significant anti-inflammatory and analgesic effects in animal models. nih.gov The research identified a specific compound, 4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted-2-hydrobenzo [d]thiazol-2-yl)methylene)thiazol-2-amine (3c), as being more potent than the reference drug at a 50 mg/kg dose. nih.gov

Another research effort synthesized new 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives and tested them in vivo. The compounds proved to be highly active analgesic and anti-inflammatory agents. frontiersin.org Molecular docking studies supported these findings, suggesting the compounds act as potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are key targets for anti-inflammatory drugs. frontiersin.org

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. mdpi.com Thiazole derivatives have been extensively investigated as a potential solution due to their well-documented antibacterial and antifungal activities. mdpi.combiointerfaceresearch.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may facilitate their penetration into microbial cell membranes, leading to cell disruption and death. mdpi.com

Antibacterial Activity: Numerous studies have demonstrated the efficacy of thiazole derivatives against a range of Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives showed promising in vitro antibacterial activity against S. aureus and E. coli. jchemrev.com Another study found that a 4-F-phenyl derivative of a thiazole-based pyrrolidine (B122466) compound selectively inhibited Gram-positive bacteria, including S. aureus and B. cereus, with minimal toxicity to mammalian cells. biointerfaceresearch.com Fluorinated pyrazole-based thiazole derivatives have also shown potent activity against bacteria like E. coli and P. vulgares. biointerfaceresearch.com

Antifungal Activity: Thiazole-containing compounds have also shown significant promise as antifungal agents. nih.gov A series of novel thiazole-containing triazole antifungals demonstrated potent activities against various pathogenic fungi in both in vitro and in vivo models of systemic candidosis. nih.gov Specifically, a compound designated ER-30346 showed potent and well-balanced activity. nih.gov Other research has found that certain 2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibit very strong antifungal effects against Candida albicans strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.008–7.81 µg/mL. nih.gov

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives This table provides representative data from the cited literature and is for illustrative purposes.

Derivative ClassTarget OrganismObserved Activity (e.g., MIC)Reference
2-(Cyclopropylmethylidene)hydrazinyl)thiazoleCandida albicans (clinical isolates)MIC = 0.008–7.81 µg/mL nih.gov
4-(4-bromophenyl)-thiazol-2-amineS. aureus, E. coliMIC = 16.1 µM jchemrev.com
Thiazole-based pyrrolidine (4-F-phenyl derivative)S. aureusInhibition zone = 30.53 mm (at 400 µg) biointerfaceresearch.com
PyrazolylthiazolesStaphylococcus aureus, Klebsiella pneumoniaeHigh potency with significant inhibition zones nih.gov
MIC: Minimum Inhibitory Concentration.

The thiazole ring is a key structural component in a variety of compounds investigated for their anticancer properties. nih.govresearchgate.net These derivatives have shown the ability to inhibit the growth of various human cancer cell lines through different mechanisms of action. nih.govmdpi.com

One major area of investigation involves the inhibition of tubulin polymerization. Microtubules are essential for cell division, and disrupting their dynamics is a proven anticancer strategy. nih.gov A novel series of thiazole-naphthalene derivatives were evaluated as tubulin polymerization inhibitors, with one compound, 5b , found to be the most active, showing IC50 values of 0.48 µM and 0.97 µM against MCF-7 (breast) and A549 (lung) cancer cell lines, respectively. nih.gov This compound also arrested the cell cycle at the G2/M phase and induced apoptosis. nih.gov

Other studies have synthesized thiazole derivatives that exhibit potent antiproliferative activity against various cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and prostate (PC-3) cancers. mdpi.comfrontiersin.org For example, one synthesized thiazole derivative, compound 4c , showed a potent IC50 value of 2.57 µM against the MCF-7 cell line, which was more effective than the standard drug Staurosporine. mdpi.com This compound was suggested to act as an aromatase inhibitor. mdpi.com

Table 3: Antiproliferative Activity of Selected Thiazole Derivatives Against Cancer Cell Lines This table presents a selection of data from the cited literature for illustrative purposes.

Compound/DerivativeCancer Cell LineActivity (IC50/GI50)Reference
Thiazole-naphthalene derivative (5b)MCF-7 (Breast)0.48 µM nih.gov
Thiazole-naphthalene derivative (5b)A549 (Lung)0.97 µM nih.gov
Thiazole derivative (4c)MCF-7 (Breast)2.57 µM mdpi.com
Thiazole derivative (4c)HepG2 (Liver)7.26 µM mdpi.com
Thiazole-2-acetamide derivative (10a)MCF-7 (Breast)4 µM frontiersin.org
Thiazole-2-acetamide derivative (10a)PC-3 (Prostate)7 µM frontiersin.org
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Pharmacological Screening Methodologies (In Vitro and In Vivo Models)

The evaluation of this compound derivatives and related thiazole-containing compounds relies on a variety of established pharmacological screening methodologies. These methods, encompassing both in vitro and in vivo models, are crucial for determining the biological activity and therapeutic potential of these molecules.

In Vitro Models: In vitro assays provide initial, rapid screening of compounds to identify their effects on specific cellular processes or molecular targets. For assessing anticancer potential, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is commonly used to determine a compound's cytotoxic activity against various human cancer cell lines, such as breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549). mdpi.comnih.gov This method measures the metabolic activity of cells and thus their viability after exposure to the test compound. mdpi.com Further mechanistic studies often involve DNA flow cytometry to analyze the cell cycle. mdpi.com This technique can reveal if a compound induces cell cycle arrest at specific phases (e.g., G1 or G2/M), which is a hallmark of many anticancer agents. mdpi.comresearchgate.net To investigate if a compound induces programmed cell death, an Annexin V-FITC/PI assay can be employed, which distinguishes between viable, early apoptotic, and late apoptotic cells. mdpi.comresearchgate.net

For anti-inflammatory activity, in vitro screens typically focus on a compound's ability to inhibit key enzymes involved in the inflammatory cascade. Assays using human recombinant enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are utilized to directly measure the inhibitory potency of thiazole derivatives. nih.gov

In Vivo Models: Promising compounds identified through in vitro screening are advanced to in vivo models to assess their efficacy and activity within a whole biological system. The carrageenan-induced rat paw edema model is a standard and widely used acute inflammatory model. wisdomlib.orgresearchgate.net In this assay, inflammation is induced by injecting carrageenan into the rat's paw, and the anti-inflammatory effect of a test compound is quantified by measuring the reduction in paw volume over time compared to a control group. wisdomlib.org The formalin-induced paw edema model is another method used to further confirm anti-inflammatory efficacy. wisdomlib.org For chronic inflammation, the cotton pellet-induced granuloma model in rats can be utilized, where the dry weight of the granuloma is measured to determine the compound's effect on the proliferative phase of inflammation. nih.gov

Receptor and Enzyme Modulation by Thiazole-Containing Compounds

The thiazole ring is a privileged scaffold in medicinal chemistry, capable of interacting with a wide range of biological targets, including receptors and enzymes. This interaction is key to the diverse pharmacological activities observed in its derivatives.

Targeting G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of all approved drugs. researchgate.net They are involved in numerous physiological processes, making them attractive targets for therapeutic intervention in a wide range of diseases. researchgate.net While direct studies on this compound derivatives targeting GPCRs are specific, the structural motifs present in this class of compounds are relevant to GPCR ligand design. The thiazole nucleus and, notably, the presence of a fluorine atom, are features often explored in the development of GPCR modulators. Selective fluorination is a common strategy in drug design to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity to target proteins.

Enzyme Inhibition Studies (e.g., COX-1, COX-2, 5-LOX, Bcr-Abl)

Derivatives of 2-aminothiazole have demonstrated significant potential as inhibitors of several clinically relevant enzymes.

Cyclooxygenase (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX) Inhibition: The COX and LOX enzymes are central to the arachidonic acid pathway, which produces prostaglandins (B1171923) and leukotrienes—key mediators of inflammation. researchgate.net Thiazole derivatives have been investigated as inhibitors of these enzymes. Some compounds exhibit non-selective inhibition of both COX-1 and COX-2, while others show selectivity for COX-2. nih.gov Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. nih.gov Certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as potent 5-LOX inhibitors. nih.gov

The inhibitory activity of several thiazole derivatives against these enzymes is summarized in the table below.

CompoundTarget EnzymeIC50
Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide)COX-29.01 ± 0.01 µM
Compound 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol)COX-211.65 ± 6.20 µM
Compound 3a (N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine)5-LOX127 nM
Compound 3b 5-LOX35 nM
Compound 3c 5-LOX25 nM
Data sourced from a study by Habibat et al., as cited in Molecules (2019). nih.gov

Bcr-Abl Kinase Inhibition: The Bcr-Abl tyrosine kinase is a constitutively active enzyme resulting from the Philadelphia chromosome translocation, and it is the causative agent of chronic myeloid leukemia (CML). researchgate.netjapsonline.com The 2-aminothiazole scaffold is a core structural component of Dasatinib, a potent second-generation Bcr-Abl inhibitor used in CML therapy, particularly for patients resistant to imatinib. chemicalbook.comnih.gov Dasatinib is a multi-targeted kinase inhibitor that potently inhibits the Bcr-Abl kinase with an IC50 of less than 1 nM in cell-free assays. selleckchem.comresearchgate.net Numerous studies have focused on designing novel thiazole and thiadiazole derivatives as Bcr-Abl inhibitors, with some compounds showing significant activity against the enzyme and inhibiting the proliferation of Bcr-Abl positive leukemia cell lines like K562. japsonline.comfao.orgmdpi.com For instance, a nitrothiazole-containing thiadiazole derivative was found to inhibit the Abl protein kinase with an IC50 value of 7.4 µM. mdpi.com

Interaction with Key Biological Pathways

The modulation of enzymes and receptors by thiazole derivatives leads to their interaction with critical biological pathways implicated in various diseases.

By inhibiting COX and LOX enzymes, these compounds directly interfere with the arachidonic acid metabolism pathway, a central pathway in inflammation. researchgate.net This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. researchgate.net

In the context of cancer, the inhibition of the Bcr-Abl kinase by thiazole derivatives like Dasatinib blocks the downstream signaling pathways responsible for the uncontrolled cell proliferation and survival of CML cells. nih.gov Furthermore, screening of novel thiazole derivatives has identified compounds that interfere with other crucial cancer-related pathways. For example, some derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. mdpi.commdpi.combohrium.com Inhibition of VEGFR-2 can thus suppress tumor development. mdpi.com

Studies have also shown that certain thiazole derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. mdpi.comresearchgate.netbohrium.com By halting the cell cycle at checkpoints like G1/S or G2/M, these compounds prevent cancer cells from dividing and proliferating. mdpi.com The induction of apoptosis is a primary goal of many cancer therapies, and thiazole compounds have been shown to trigger this pathway, leading to the elimination of malignant cells. mdpi.comresearchgate.net

Mechanistic Investigations and Structure Activity Relationship Sar Studies

Elucidation of Mechanisms of Action of 5-Fluorothiazol-2-amine (B1311622) Hydrochloride Derivatives

The therapeutic potential of 5-Fluorothiazol-2-amine hydrochloride derivatives is underpinned by their interactions with specific biological targets and pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective agents.

Derivatives of the 2-aminothiazole (B372263) scaffold have been identified as inhibitors of a variety of cellular and molecular targets. While direct studies on this compound are limited, extensive research on analogous compounds provides significant insights into their likely targets. The biological activity of these compounds is often attributed to their ability to interact with specific molecular targets such as enzymes and receptors.

In the context of antibacterial activity, thiazole (B1198619) derivatives are known to interfere with essential microbial processes. Potential mechanisms include the inhibition of bacterial growth through interference with cell wall synthesis and other metabolic processes. Molecular docking studies on some bioactive thiazol-2-amines suggest they may inhibit enzymes crucial for bacterial survival, such as Enoyl ACP reductase, Lipid A, Pyridoxal kinase, and type I DHQase. nih.gov For instance, certain 2-aminodisubstituted benzothiazole (B30560) analogs have been shown to inhibit MmpL3, a key transporter in Mycobacterium tuberculosis. nih.gov

In anticancer applications, these derivatives can modulate apoptotic pathways and inhibit proliferation signals to induce programmed cell death in cancer cells. Specific targets identified for various 2-aminothiazole analogs include Aurora kinases and VEGFR-2, which are critical regulators of cell division and angiogenesis, respectively. mdpi.comnih.gov Molecular docking studies of one potent derivative revealed that the N-H of its acetamide (B32628) group formed a crucial hydrogen bond with the amino acid residue Glu885 in the active site of VEGFR-2. nih.gov

The interaction of this compound derivatives with their molecular targets triggers a cascade of events that disrupt cellular pathways.

In oncology, the inhibition of targets like Aurora kinases leads to a decrease in the phosphorylation of histone H3 at serine 10, a key event for chromosome condensation and segregation during mitosis, ultimately leading to cell cycle arrest. mdpi.com Other 2-aminothiazole compounds have been shown to induce apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like Bax. nih.gov This shift in the Bcl-2/Bax ratio can lead to increased accumulation of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential, activating the intrinsic mitochondrial apoptotic pathway. nih.gov The activation of executioner caspases, such as caspase-3, is a common downstream event leading to the dismantling of the cell. nih.gov

In infectious diseases, the inhibition of enzymes like MmpL3 in mycobacteria disrupts the transport of mycolic acids, which are essential components of the bacterial cell wall, leading to compromised cell envelope integrity and bacterial death. nih.gov

The inclusion of a fluorine atom at the 5-position of the thiazole ring is a critical structural feature that significantly influences the compound's physicochemical properties and biological activity. Fluorine is a highly electronegative atom and a weak hydrogen bond acceptor; its introduction can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

Studies on analogous structures demonstrate the impact of fluorine substitution. For example, in a series of N, N-disubstituted 2-aminobenzothiazoles, replacing chloro and methyl groups with fluorine resulted in a roughly 6-fold decrease in the minimum inhibitory concentration (MIC) against S. aureus, indicating enhanced antibacterial potency. nih.gov This suggests that the electronic properties conferred by the fluorine atom can be beneficial for activity.

Isosteric replacement studies, such as comparing thiazole derivatives with their oxazole (B20620) counterparts, also provide valuable insights. The exchange of the thiazole's sulfur atom for an oxygen atom (to form an oxazole) has been shown to significantly increase hydrophilicity and water solubility. mdpi.com While not a fluorine substitution, this highlights how subtle changes to the heterocyclic core can dramatically alter properties relevant to drug action. The fluorine atom on the 5-Fluorothiazol-2-amine scaffold would similarly modulate the electronic distribution of the ring system, influencing its interaction with biological targets.

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into clinical candidates. For the 2-aminothiazole class, extensive research has delineated the roles of different substituents on the core scaffold.

The 2-aminothiazole scaffold can be conceptually divided into three main regions for modification: the 2-amino group, the C4 position, and the C5 position. nih.gov

The 2-Amino (N-2) Position: This position has been found to be highly tolerant of a wide range of substituents, and modifications here can dramatically improve biological activity. nih.gov In studies of antitubercular 2-aminothiazoles, introduction of various substituted benzoyl groups at the N-2 position led to a more than 128-fold improvement in potency compared to the initial hit compound. nih.gov This indicates that the N-2 position likely interacts with a variable region of the target's binding pocket.

The Thiazole Core and C4/C5 Positions: The central thiazole ring is often crucial for activity and intolerant to major modifications. nih.gov The substituents at the C4 and C5 positions play a significant role in modulating potency and selectivity. In one series, analogues containing a 2-pyridyl substituent at the C4 position were found to be much more potent than simple phenyl derivatives. nih.gov The introduction of the fluorine atom at the C5 position, as in 5-Fluorothiazol-2-amine, is expected to enhance biological activity through favorable electronic interactions with the target protein. In other heterocyclic systems, the replacement of a chlorine atom with fluorine has been shown to significantly improve potency. nih.gov

The following table summarizes key SAR findings from analogous 2-aminothiazole and benzothiazole series:

Series/ScaffoldPosition of ModificationSubstituent Effect on ActivityReference
2-AminothiazolesN-2 PositionHigh flexibility; substituted benzoyl groups increased antitubercular activity >128-fold. nih.gov
2-AminothiazolesC-4 Position2-pyridyl group showed much higher potency than phenyl derivatives. nih.gov
2-AminobenzothiazolesPhenyl RingReplacing chloro and methyl groups with fluorine decreased MIC (improved potency) 6-fold. nih.gov
2-AminobenzothiazolesN-2 AmideRemoval of a furan (B31954) amide moiety resulted in a 5-fold loss of activity. nih.gov
2-AminobenzothiazolesN-2 AmineAn N-propylimidazole group was essential; its removal led to inactivity. nih.gov
Stilbene-ThiazolesBenzene RingSubstitution with an electron-withdrawing group increased antifungal action. ijper.org

The three-dimensional conformation of a drug molecule is a critical determinant of its biological activity, as it must adopt a specific orientation to bind effectively to its target. mdpi.com Conformational analysis investigates the spatial arrangement of atoms in a molecule and the barriers to their interconversion.

For derivatives of this compound, the thiazole ring itself is a rigid, planar scaffold. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding. However, the substituents attached to the ring, particularly larger groups at the 2-amino position, possess significant conformational flexibility due to rotatable bonds. mdpi.com

The specific conformation (or range of conformations) that these flexible side chains adopt is crucial for establishing key interactions within the binding site of a target protein. The fluorine atom at the C5 position, while small, can exert a significant influence on the preferred conformation of adjacent substituents through steric and electronic effects, such as dipole-dipole interactions. An accurate understanding of this conformational behavior is a prerequisite for comprehending the molecule's interaction with its receptor. mdpi.com Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are employed to determine the low-energy conformations of these molecules, providing insights that can guide the design of analogues with improved activity. mdpi.com

Bioisosteric Replacements and Their Effects on Pharmacological Profiles

Bioisosterism, the strategy of replacing a functional group with another that has similar steric and electronic properties, is a cornerstone of modern drug design. In the context of this compound, bioisosteric replacements can be explored at various positions to modulate its pharmacological profile.

One of the most common bioisosteric replacements is the substitution of a hydrogen atom with a fluorine atom. nih.gov This substitution can lead to significant changes in a molecule's properties, including its metabolic stability, binding affinity, and membrane permeability. The fluorine atom in this compound is a bioisostere of a hydrogen atom, and its presence can confer unique properties to the molecule. For instance, the high electronegativity of fluorine can alter the electron distribution in the thiazole ring, potentially influencing its interaction with target proteins. nih.gov

The 2-amino group of 5-Fluorothiazol-2-amine is another key site for bioisosteric modifications. Replacing the amino group with other functionalities can provide insights into the importance of its hydrogen bonding capabilities and basicity for biological activity.

A notable example of bioisosteric replacement in a related scaffold involves the substitution of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides. This modification, which included a compound with a 4-fluorobenzyl group, led to a significant enhancement in anti-leukemic activity. nih.gov This suggests that modifications of substituents attached to the 2-amino group of the 5-fluorothiazole core could similarly lead to improved potency.

The following table summarizes potential bioisosteric replacements for different parts of the 5-Fluorothiazol-2-amine scaffold and their hypothetical effects on pharmacological profiles.

Original MoietyBioisosteric ReplacementPotential Effects on Pharmacological Profile
5-FluoroHydrogen, Chloro, Bromo, Cyano, MethylAlteration of electronic properties, lipophilicity, and metabolic stability. Halogen substitutions may enhance binding through halogen bonding.
2-Amino GroupHydroxyl, Methylamino, AmideModification of hydrogen bonding capacity, basicity, and overall polarity, which can affect target binding and pharmacokinetic properties.
Thiazole RingOxazole, Imidazole, Thiophene, PyrazoleChanges in aromaticity, hydrogen bonding potential, and metabolic stability, potentially leading to altered selectivity and potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. laccei.org For 2-aminothiazole derivatives, various QSAR studies have been conducted to predict their activity in different therapeutic areas, such as anticancer and antimicrobial agents.

For instance, a QSAR study on a series of 2-aminothiazole-based inhibitors of the p56(Lck) kinase identified several key descriptors that influence their inhibitory activity. laccei.org These included topological and connectivity indices, which describe the shape and branching of the molecule, as well as electronic descriptors that quantify the distribution of charges. laccei.org

Another QSAR study on 2-aminothiazole derivatives as 5-lipoxygenase inhibitors identified descriptors such as autocorrelation and connectivity indices as being important for activity.

The general findings from QSAR studies on 2-aminothiazoles suggest that the following types of descriptors are often correlated with biological activity:

Topological Descriptors: These describe the connectivity and shape of the molecule. Examples include the Kier & Hall connectivity indices and the Wiener index.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor used to model the hydrophobicity of a molecule, which can influence its ability to cross cell membranes.

A hypothetical QSAR model for a series of 5-fluorothiazol-2-amine analogs might take the following general form:

pIC50 = c0 + c1 * (Electronic Descriptor) + c2 * (Steric Descriptor) + c3 * (Hydrophobic Descriptor)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined from the regression analysis.

The table below presents a hypothetical set of descriptors and their potential influence on the activity of 5-fluorothiazol-2-amine analogs, based on general QSAR principles.

Descriptor TypeSpecific Descriptor ExamplePotential Influence on Activity Prediction
ElectronicPartial charge on the 2-amino nitrogenA more negative partial charge might indicate stronger hydrogen bonding potential, potentially leading to higher activity.
StericMolecular volume of substituent on the 2-amino groupAn optimal volume may be required for fitting into the binding pocket of the target protein. Both very small and very large substituents could be detrimental to activity.
HydrophobicCalculated logP (ClogP)A moderate logP value is often desirable for a balance between solubility and membrane permeability.
TopologicalKier shape index (kappa)This descriptor relates to the overall shape of the molecule, which is crucial for complementarity with the target's binding site.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as 5-Fluorothiazol-2-amine (B1311622) hydrochloride, to the active site of a target protein. This method is instrumental in understanding the structural basis of ligand-target interactions.

The process involves the prediction of the conformation of the ligand and its orientation within the active site of the protein. The binding affinity is then estimated by a scoring function, which calculates the free energy of binding. For thiazole (B1198619) derivatives, molecular docking has been successfully employed to identify and optimize inhibitors for a range of biological targets. For instance, docking studies on 2-aminothiazole (B372263) derivatives have revealed their interaction modes with the active sites of foodborne pathogens like Bacillus cereus and the fungal pathogen Candida albicans researchgate.net. Similarly, benzo[d]thiazol-2-amine derivatives have been docked against the Human Epidermal growth factor receptor (HER) enzyme to evaluate their potential as anticancer agents nih.gov.

For 5-Fluorothiazol-2-amine hydrochloride, a typical molecular docking workflow would involve:

Preparation of the Ligand: Generation of a 3D structure of the molecule, followed by energy minimization.

Identification and Preparation of the Target: Selection of a relevant biological target (e.g., a kinase, protease, or receptor) and preparation of its 3D structure, often obtained from the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide to fit the ligand into the binding site of the target.

Analysis of Results: Evaluation of the docking scores and visualization of the binding poses to understand key interactions, such as hydrogen bonds and hydrophobic interactions.

The binding affinity is often expressed as a docking score in kcal/mol, with more negative values indicating a stronger predicted binding. The table below illustrates hypothetical docking scores of a thiazole derivative against various protein targets, showcasing the kind of data generated from such simulations.

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
HER Enzyme1M17-10.4LYS721, MET769, ASP831
Bacillus cereus UDP-N-acetylmuramate/l-alanine ligase4U2R-7.6ARG37, LYS115, TYR175
Candida albicans lanosterol 14-alpha demethylase5V5Z-8.2TYR132, HIS377, SER507

Note: This table is illustrative and based on data for related thiazole derivatives.

Virtual Screening and Lead Optimization Using Computational Methods

Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme nih.gov. VS can be broadly categorized into two approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. Molecular docking is the most common SBVS method, where a library of compounds is docked into the active site of the target, and the compounds are ranked based on their predicted binding affinity. High-throughput virtual screening (HTVS) platforms, such as VirtualFlow, have enabled the screening of billions of commercially available compounds enamine.net. This approach could be used to screen vast chemical libraries for compounds with a similar scaffold to this compound or to identify novel scaffolds that bind to a target of interest.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These methods rely on the knowledge of other molecules that bind to the target of interest. By comparing a library of potential ligands to one or more known active ligands, it is possible to identify new chemotypes that are likely to possess the desired biological activity.

Once a "hit" compound is identified through virtual screening, the process of lead optimization begins. This involves modifying the chemical structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. Computational methods, such as free energy perturbation (FEP), can be used to accurately predict the change in binding affinity resulting from a chemical modification, thereby guiding the synthetic chemistry efforts. For thiazole derivatives, lead optimization has been used to enhance their potency as inhibitors of various enzymes.

Conformational Analysis and Three-Dimensional Structure Prediction

The biological activity of a molecule is intrinsically linked to its three-dimensional (3D) shape and its ability to adopt specific conformations that are complementary to the binding site of its biological target. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

For a molecule like this compound, understanding its conformational preferences is crucial. The presence of the flexible amine group and the influence of the fluorine atom on the electronic distribution of the thiazole ring will dictate the molecule's preferred 3D structure. Computational methods, such as quantum mechanics and molecular mechanics calculations, can be used to determine the relative energies of different conformers and identify the most stable, low-energy conformations.

Techniques used for conformational analysis include:

Ab initio and Density Functional Theory (DFT) calculations: These quantum mechanical methods provide highly accurate energy predictions for different conformers.

Molecular Dynamics (MD) simulations: These simulations model the movement of atoms in a molecule over time, providing insights into its dynamic behavior and conformational landscape.

Nuclear Magnetic Resonance (NMR) spectroscopy: Experimental NMR data, such as coupling constants, can be used to deduce the preferred conformation of a molecule in solution nih.gov.

A study on 2,2-difluoroethylamine hydrochloride revealed that electrostatic interactions are the dominant forces dictating its conformational preference, even in a water solution nih.gov. A similar analysis of this compound would be invaluable in predicting its bioactive conformation.

Computational Analysis for Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

For a drug candidate to be successful, it must not only have high affinity and selectivity for its target but also possess favorable pharmacokinetic properties. These properties are often summarized by the acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion. In silico ADME prediction models have become an indispensable tool in modern drug discovery, allowing for the early identification of compounds with potential pharmacokinetic liabilities srce.hr.

A variety of computational models are available to predict key ADME parameters:

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential are predicted to assess oral bioavailability frontiersin.org.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how a drug is distributed throughout the body.

Metabolism: The prediction of cytochrome P450 (CYP) enzyme inhibition is crucial to avoid drug-drug interactions mdpi.com. Models can predict which CYP isoforms (e.g., CYP3A4, CYP2D6) are likely to be inhibited by a compound.

Excretion: The prediction of total clearance and renal organic cation transporter (OCT2) inhibition can provide insights into how a drug is eliminated from the body.

Many ADME prediction models are based on Quantitative Structure-Property Relationship (QSPR) , which relates the chemical structure of a molecule to its physicochemical properties. The table below presents a hypothetical in silico ADME profile for this compound, illustrating the types of data that would be generated.

ADME PropertyPredicted ValueInterpretation
Absorption
Human Intestinal Absorption> 90%High
Caco-2 Permeability (logPapp)> 0.9High
P-glycoprotein SubstrateNoLow risk of efflux
Distribution
Plasma Protein Binding< 90%Low to moderate binding
BBB Permeability (logBB)> 0.3High
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorNoLow risk of drug-drug interactions
Excretion
Total Clearance (log ml/min/kg)0.5 - 1.5Moderate

Note: This table is for illustrative purposes only.

Application of Machine Learning in Drug Discovery for Thiazole Derivatives

Machine learning (ML), a subset of artificial intelligence, is revolutionizing drug discovery by enabling the development of predictive models from large datasets nih.gov. In the context of thiazole derivatives, ML models are being used to predict their biological activities, thereby accelerating the identification of promising new drug candidates srce.hrsemanticscholar.org.

One of the most common applications of ML in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. The process of building a QSAR model involves:

Data Collection: Assembling a dataset of thiazole derivatives with experimentally measured biological activities (e.g., IC50 values).

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated that encodes its structural and physicochemical properties.

Model Building: Using ML algorithms such as multiple linear regression, support vector machines, or random forests to build a model that can predict the biological activity based on the calculated descriptors srce.hr.

Model Validation: The predictive power of the model is rigorously tested using external validation sets.

A study on the inhibitory activity of thiazole chemicals on the estrogen receptor utilized a machine learning approach to build a QSAR model. The model was developed using 53 thiazole derivatives and 82 molecular descriptors, and its performance was evaluated using multiple linear regression, support vector machine, and partial least square regression classifiers srce.hr. Such models can be used to screen virtual libraries of thiazole derivatives, including novel derivatives of this compound, to prioritize the synthesis of compounds with the highest predicted activity.

Future Directions and Research Gaps in 5 Fluorothiazol 2 Amine Hydrochloride Research

Exploration of New Therapeutic Modalities

The 2-aminothiazole (B372263) nucleus is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological effects. nih.gov Derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral agents. mdpi.commdpi.com The introduction of a fluorine atom at the 5-position of the thiazole (B1198619) ring in 5-Fluorothiazol-2-amine (B1311622) hydrochloride can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced biological activity and novel therapeutic applications.

Future research should systematically explore the potential of 5-Fluorothiazol-2-amine hydrochloride as a precursor for developing new therapeutic agents. A key research gap is the lack of broad-spectrum biological screening of this specific compound and its derivatives.

Potential Therapeutic Areas for Exploration:

Anticancer: Various 2-aminothiazole derivatives have demonstrated potent antiproliferative activity. mdpi.com For instance, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed good anti-proliferative effects on human K563 leukemia cells. mdpi.com

Antiviral: A notable study on novel aminothiazole derivatives revealed that a compound with a 4-trifluoromethylphenyl substituent exhibited significant antiviral activity against the PR8 influenza A strain, comparable to oseltamivir (B103847) and amantadine. nih.govmdpi.com This highlights the potential of halogenated aminothiazoles in antiviral drug discovery.

Antibacterial and Antifungal: The 2-aminothiazole scaffold is a component of several approved antibacterial drugs. Research into new derivatives continues to yield compounds with significant antimicrobial activity against various bacterial and fungal strains. uobaghdad.edu.iquobaghdad.edu.iq

Antioxidant: Certain 2-aminothiazole derivatives have been identified as having significant antioxidant potential, which is crucial for combating oxidative stress-related diseases. nih.govresearchgate.net

Development of Advanced Synthetic Methodologies

The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a cornerstone method. researchgate.net However, the introduction of a fluorine atom at the 5-position can present unique challenges and opportunities for methodological development.

Currently, the synthesis of this compound can be achieved through various routes, one of which involves starting from 2-aminothiazole-5-carboxylic acid. chemicalbook.com A significant research gap exists in the development of more efficient, scalable, and environmentally friendly synthetic strategies tailored for 5-fluoro-2-aminothiazole derivatives.

Areas for Synthetic Advancement:

Late-Stage Fluorination: Developing novel methods for the late-stage introduction of fluorine onto the thiazole ring could provide rapid access to a library of fluorinated analogues for structure-activity relationship (SAR) studies.

Flow Chemistry: Utilizing continuous flow technologies could offer better control over reaction parameters, improve safety, and enhance the scalability of the synthesis of this compound and its derivatives.

Catalytic Methods: Exploring new catalytic systems for the construction of the fluorinated thiazole ring could lead to higher yields and reduced waste compared to classical methods.

A review of synthetic strategies for various 2-aminothiazole derivatives indicates a diversity of approaches that could be adapted. mdpi.com For example, the synthesis of some derivatives involves the reaction of acetophenone (B1666503) or cyclohexanone (B45756) with thiourea (B124793) in the presence of iodine. mdpi.com Adapting such methods for fluorinated precursors could be a fruitful area of investigation.

Detailed Pharmacological Characterization of Novel Derivatives

A critical research gap is the comprehensive pharmacological profiling of derivatives synthesized from this compound. While new derivatives can be hypothesized to have interesting biological activities based on the broader 2-aminothiazole literature, detailed in vitro and in vivo studies are necessary to validate these hypotheses.

Future research should focus on synthesizing a library of novel derivatives by modifying the 2-amino group and exploring further substitutions on the thiazole ring, if chemically feasible. Each new derivative should undergo a battery of pharmacological assays to determine its biological activity profile, potency, selectivity, and mechanism of action.

Illustrative Pharmacological Data from Related Aminothiazole Derivatives:

Derivative ClassTarget/AssayKey Findings
N-(5-nitrothiazol-2-yl)-carboxamidesSARS-CoV-2 MproCompound 3b showed an IC50 of 174.7 µg/mL in an anti-SARS-CoV-2 cell-based assay. Compounds 3a, 3b, and 3c had Mpro inhibitory IC50 values of 4.67, 5.12, and 11.90 µg/mL, respectively. bu.edu.egnih.gov
Aminothiazoles with aryl substituentsInfluenza A (PR8 strain)A derivative with a 4-trifluoromethylphenyl group showed antiviral activity comparable to oseltamivir and amantadine. nih.govmdpi.com
2-amino-5-arylazothiazolesAntioxidant ActivitySome derivatives exhibited significant antioxidant potential by scavenging free radicals. researchgate.netresearchgate.net
N-phenyl thiazol-2-aminesMycobacterium tuberculosis H37RvCompound 7n demonstrated high antimycobacterial activity with a MIC value of 6.25 µM. researchgate.net

This data from related compounds underscores the potential for discovering highly active molecules through systematic derivatization and pharmacological testing.

Integrated Experimental and Computational Approaches

The integration of computational chemistry with experimental synthesis and biological evaluation can accelerate the drug discovery process. For this compound and its derivatives, in silico methods can provide valuable insights into their potential biological activities and guide the design of more potent and selective compounds.

A significant research gap is the lack of computational studies focused specifically on 5-fluorothiazol-2-amine derivatives. Future work should leverage a combination of experimental and computational tools.

Recommended Integrated Approaches:

Molecular Docking: To predict the binding modes and affinities of novel derivatives with specific biological targets, such as enzymes or receptors. nih.govnih.gov For example, docking studies of N-(5-nitrothiazol-2-yl)-carboxamido derivatives against the SARS-CoV-2 main protease revealed promising binding interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate the structural features of the derivatives with their biological activities, aiding in the design of new compounds with improved properties. excli.de

Density Functional Theory (DFT) Calculations: To understand the electronic properties, reactivity, and spectroscopic features of the compounds, which can inform both synthetic strategies and the interpretation of biological data. mdpi.com

Pharmacophore Modeling: To identify the essential structural features required for a specific biological activity, which can then be used to design novel scaffolds.

By combining these computational approaches with traditional wet-lab experiments, researchers can more efficiently explore the chemical space around this compound and unlock its full therapeutic potential.

Q & A

Q. What are the standard synthetic methodologies for preparing 5-Fluorothiazol-2-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclization reactions using thiourea derivatives and fluorinated intermediates. Key methodologies include:

  • Method a : Reacting 2-aminothiazol-4(5H)-one with fluorinated aldehydes (e.g., 3-formyl-1H-indole-2-carboxylic acid) in acetic acid under reflux (3–5 hours). Molar ratios (1.0 equiv thiourea : 1.1 equiv aldehyde) and catalyst selection (e.g., sodium acetate) are critical for yield optimization .
  • Method b : Thiourea derivatives condensed with chloroacetic acid and sodium acetate in refluxing acetic acid, enabling regioselective fluorination .

Q. Optimization Tips :

  • Adjust reaction temperatures (100–120°C) to minimize side products.
  • Use HPLC (C18 column, acetonitrile/0.1% TFA gradient) for purity validation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key Techniques :

  • IR Spectroscopy : Identifies C-N stretches (~1600 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
  • NMR (¹H/¹³C) : Fluorine coupling patterns (e.g., ¹H NMR δ 7.2–7.8 ppm for aromatic protons).
  • Single-Crystal XRD : Monoclinic P21/c space group parameters (a=16.012 Å, β=105.65°, V=1139.5 ų) with MoKα radiation (λ=0.71073 Å) .

Q. How can researchers resolve contradictions between in vitro receptor binding affinity and in vivo pharmacological activity for 5-Fluorothiazol-2-amine derivatives?

Methodological Strategies :

  • Longitudinal Studies : Use three-wave panel designs (e.g., T1: baseline, T2: 1 week, T3: 1 year) to assess temporal effects (e.g., observed T2 efficacy vs T3 exhaustion) .
  • ADME/PK Profiling : Measure oral bioavailability (e.g., SSR125543A in showed ID₅₀=6.5 mg/kg p.o. despite in vitro IC₅₀=3.0 nM) .
  • Statistical Modeling : Apply Schild regression to differentiate target vs off-target effects.

Q. What strategies mitigate conflicting crystallographic data and computational predictions regarding the fluorine substituent's electronic effects?

Integrated Approach :

  • High-Resolution XRD : Refine anisotropic displacement parameters to address thermal motion artifacts (e.g., θ=9–12° data collection in ) .
  • DFT Calculations : Use B3LYP/6-31G* basis sets to model C-F bond polarization.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts < 2.5 Å).

Example : reported C-F bond length=1.34 Å, aligning with DFT-predicted 1.33 Å (error < 0.01 Å) .

Q. How to design experiments validating the selectivity of this compound against off-target receptors?

Protocol :

Radioligand Displacement Assays : Use CHO-K1 cells expressing chimeric CRF1/CRF2α receptors.

Dose Curves : 10-point dilution (0.1 nM–10 µM) with [¹²⁵I]-Tyr₀-CRF as tracer.

Data Analysis : Calculate pA₂ values via Schild regression; selectivity ≥1000-fold is significant .

Q. How can researchers address discrepancies in synthetic yields across different batches of this compound?

Troubleshooting Framework :

  • Reagent Purity : Ensure thiourea derivatives are anhydrous (Karl Fischer titration <0.1% H₂O).
  • Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane=1:1) to track intermediate formation.
  • Post-Synthesis Analysis : Compare XRD data (e.g., unit cell parameters in ) to detect polymorphic variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.